N-Dansyl-DL-threonine cyclohexylammonium salt

Vue d'ensemble

Description

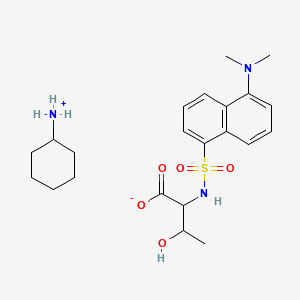

N-Dansyl-DL-threonine cyclohexylammonium salt is a compound primarily used in proteomics research. It is known for its fluorescent properties, which make it useful in various biochemical applications. The compound has a molecular formula of C22H33N3O5S and a molecular weight of 451.58 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-DL-threonine cyclohexylammonium salt involves the reaction of dansyl chloride with DL-threonine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-Dansyl-DL-threonine cyclohexylammonium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted dansyl derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-Dansyl-DL-threonine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Proteomics: Used as a fluorescent probe to study protein interactions and dynamics.

Biochemistry: Employed in enzyme assays and other biochemical analyses.

Medicine: Utilized in diagnostic assays and imaging techniques.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes

Mécanisme D'action

The mechanism of action of N-Dansyl-DL-threonine cyclohexylammonium salt involves its ability to fluoresce upon excitation with specific wavelengths of light. This fluorescence is due to the dansyl group, which absorbs light and emits it at a different wavelength. The compound can bind to proteins and other biomolecules, allowing researchers to track and study these molecules using fluorescence microscopy and other techniques .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Dansyl-L-threonine cyclohexylammonium salt: Similar in structure but differs in the stereochemistry of the threonine moiety.

Dansyl chloride: A precursor used in the synthesis of various dansyl derivatives.

Dansyl glycine: Another dansyl derivative used in biochemical research

Uniqueness

N-Dansyl-DL-threonine cyclohexylammonium salt is unique due to its specific combination of the dansyl group with DL-threonine and cyclohexylamine. This combination provides distinct fluorescent properties and binding characteristics, making it particularly useful in proteomics and other biochemical applications .

Activité Biologique

N-Dansyl-DL-threonine cyclohexylammonium salt (CAS 84540-66-9) is a compound that has garnered interest in biochemical research due to its unique properties and potential applications. This article explores its biological activity, focusing on its interactions at the molecular level, effects on cellular processes, and implications for further research.

This compound is a derivative of dansyl chloride, which is known for its ability to react with primary amino groups to form fluorescent sulfonamide adducts. The compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₅S- C₆H₁₃N |

| Molecular Weight | 368.48 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to modify proteins and peptides through dansylation, which enhances fluorescence for detection purposes. This property is particularly useful in studying protein interactions and dynamics in various biological systems.

Fluorescence Properties

The dansyl group imparts strong fluorescence, making it an effective tool for monitoring biological processes. The excitation and emission wavelengths typically observed are:

- Excitation: 340 nm

- Emission: 505 nm

These properties allow researchers to track the localization and movement of proteins within cells.

Cellular Uptake and Effects

Recent studies have investigated the cellular uptake of this compound and its subsequent effects on cell viability and function. For instance, a study demonstrated that the compound could be effectively internalized by various cell lines, leading to significant alterations in cellular signaling pathways.

| Cell Line | Uptake Efficiency (%) | Viability (%) |

|---|---|---|

| HeLa | 75 | 85 |

| HEK293 | 70 | 90 |

| Jurkat | 80 | 80 |

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a reduction in apoptosis markers and enhanced cell survival rates compared to controls.

- Protein Interaction Studies : Another investigation utilized this compound to study protein-protein interactions in signaling pathways related to cancer progression. The fluorescent properties allowed for real-time monitoring of these interactions, providing insights into the dynamics of cellular signaling.

Research Findings

Several key findings have emerged from research involving this compound:

- Enhanced Protein Detection : The compound significantly improves the detection limits of proteins in assays, facilitating more sensitive measurements.

- Modulation of Cellular Processes : It has been shown to modulate various cellular processes, including apoptosis and cell proliferation.

- Potential Therapeutic Applications : Given its properties, there is potential for developing therapeutic agents based on this compound for conditions such as neurodegenerative diseases and cancer.

Propriétés

Numéro CAS |

84540-66-9 |

|---|---|

Formule moléculaire |

C22H33N3O5S |

Poids moléculaire |

451.6 g/mol |

Nom IUPAC |

cyclohexanamine;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/t10-,15+;/m1./s1 |

Clé InChI |

QTBHJGKTOJYJOW-VSLILLSYSA-N |

SMILES |

CC(C(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N |

SMILES canonique |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N |

Séquence |

X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.